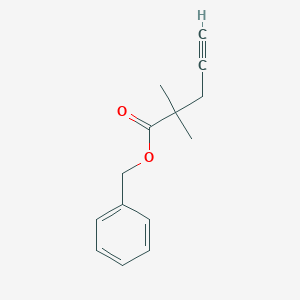

Benzyl 2,2-dimethylpent-4-ynoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

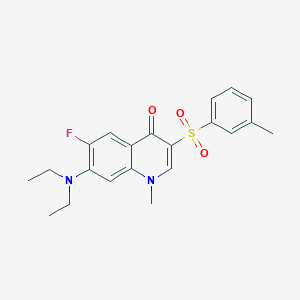

Benzyl 2,2-dimethylpent-4-ynoate is a chemical compound with the CAS Number: 2219368-87-1 . It has a molecular weight of 216.28 and its IUPAC name is benzyl 2,2-dimethylpent-4-ynoate . It is in liquid form .

Molecular Structure Analysis

The InChI code for Benzyl 2,2-dimethylpent-4-ynoate is1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Benzyl 2,2-dimethylpent-4-ynoate has a molecular weight of 216.28 . It is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the search results.Applications De Recherche Scientifique

Leukotriene Synthesis Inhibition

- Benzyl 2,2-dimethylpent-4-ynoate derivatives have been developed as inhibitors of leukotriene synthesis, specifically targeting 5-lipoxygenase-activating protein (FLAP). These compounds show potential in treating conditions like allergen-induced asthma due to their ability to inhibit leukotriene synthesis effectively in both in vitro and in vivo models. They also demonstrate superior pharmacokinetics and safety profiles in animal models (Hutchinson et al., 2009).

Fluorescent Probes Development

- Synthesis of novel fluorescent probes using benzyl 2,2-dimethylpent-4-ynoate derivatives has been explored. These probes exhibit distinct fluorescent properties in various organic solvents, indicating potential applications in biochemical and medical imaging (Bodke et al., 2013).

Vasodilator Analysis

- Benzyl 2,2-dimethylpent-4-ynoate derivatives have been used in the development of cerebral vasodilators. Methods for their quantitative determination in plasma using electron capture gas chromatography have been established, indicating their potential application in therapeutic treatments (Higuchi et al., 1975).

Solid Phase Synthesis Applications

- These compounds have been employed in the development of novel linker systems for solid-phase synthesis. This application is particularly useful in the synthesis of a variety of chemical entities, including pharmaceutical compounds (Davies et al., 2008).

Photofluorescent Properties and Antioxidant Activity

- Studies have been conducted on benzyl 2,2-dimethylpent-4-ynoate derivatives to explore their photofluorescent properties and antioxidant activities. These findings suggest their potential in developing new materials with specific optical properties and therapeutic applications (Politanskaya et al., 2015).

Corrosion Inhibition

- These compounds have been investigated for their efficacy as corrosion inhibitors, particularly in protecting metals like steel in acidic environments. This application is significant in industrial processes where corrosion resistance is crucial (Chafiq et al., 2020).

Catalytic Applications

- Benzyl 2,2-dimethylpent-4-ynoate derivatives have been used to study catalytic reactions, such as C–H insertion reactions. These studies provide valuable insights into the development of new catalytic processes for chemical synthesis (Liu et al., 2005).

Safety and Hazards

The safety information for Benzyl 2,2-dimethylpent-4-ynoate includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

benzyl 2,2-dimethylpent-4-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-4-10-14(2,3)13(15)16-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOQIDGLDWDPBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)C(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,2-dimethylpent-4-ynoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)

![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413549.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide](/img/structure/B2413551.png)

![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)

![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)

![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)

![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)

![3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2413567.png)